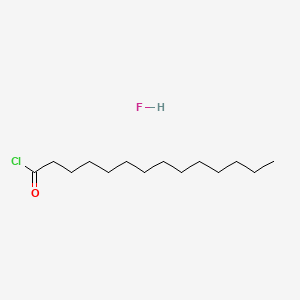

Tetradecanoyl chloride;hydrofluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

71549-86-5 |

|---|---|

Molecular Formula |

C14H28ClFO |

Molecular Weight |

266.82 g/mol |

IUPAC Name |

tetradecanoyl chloride;hydrofluoride |

InChI |

InChI=1S/C14H27ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3;1H |

InChI Key |

CXBGXZIKJITHEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)Cl.F |

Origin of Product |

United States |

Historical Perspectives on Fatty Acyl Chlorides in Organic Chemistry

Fatty acyl chlorides belong to the broader class of organic compounds known as acyl chlorides or acid chlorides. google.comchemguide.co.uk These compounds are characterized by the functional group -C(=O)Cl and are highly reactive derivatives of carboxylic acids. google.comwikipedia.org Historically, the development of methods to synthesize acyl chlorides was a significant advancement in organic chemistry, as it provided chemists with a much more reactive form of carboxylic acids, enabling a wide array of subsequent transformations.

The general preparation of acyl chlorides in a laboratory setting involves treating carboxylic acids with reagents like thionyl chloride (SOCl₂), a method that remains widely used due to the convenient gaseous nature of its byproducts (HCl and SO₂). wikipedia.org Other reagents, such as phosphorus trichloride (B1173362) (PCl₃) and oxalyl chloride, are also employed. google.com The introduction of the acyl chloride functional group paved the way for efficient syntheses of esters, amides, and acid anhydrides, which were previously more challenging to access directly from the less reactive carboxylic acids. google.comwikipedia.org This reactivity established acyl chlorides as foundational intermediates in organic synthesis.

Significance of Tetradecanoyl Chloride As a Key Synthetic Building Block

Tetradecanoyl chloride, also commonly known as myristoyl chloride, is the acyl chloride derivative of tetradecanoic acid (myristic acid), a saturated fatty acid with a 14-carbon chain. wikipedia.org Its long aliphatic chain and reactive acyl chloride group make it a valuable bifunctional molecule in organic synthesis. It is typically a clear, colorless to light-yellow liquid at room temperature. acs.org

Table 1: Physicochemical Properties of Tetradecanoyl Chloride

| Property | Value |

|---|---|

| Synonyms | Myristoyl chloride, n-Tetradecanoyl chloride |

| CAS Number | 112-64-1 |

| Molecular Formula | CH₃(CH₂)₁₂COCl |

| Molecular Weight | 246.82 g/mol |

| Melting Point | -1 °C |

| Boiling Point | 250 °C at 100 mmHg |

| Density | 0.908 g/mL at 25 °C |

| Refractive Index | n20/D 1.449 |

Data sourced from multiple chemical suppliers and databases. acs.orgdrugfuture.com

The primary utility of Tetradecanoyl chloride lies in its function as an acylating agent. The electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles, leading to the substitution of the chloride ion. This reactivity is harnessed in numerous synthetic applications:

Esterification and Amidation: It reacts readily with alcohols and amines to form the corresponding esters and amides. These reactions are fundamental in the synthesis of surfactants, plasticizers, and various biologically active molecules. For instance, it has been used in the acylation of hydroxyl groups in the synthesis of complex protein kinase C ligands. acs.orgacs.org

N-acylation of Biomolecules: The introduction of the 14-carbon lipophilic tail via Tetradecanoyl chloride is a strategy used to increase the hydrophobicity of molecules. A notable example is the N-acylation of chitosan, a biopolymer, to enhance its use as a matrix for drug delivery systems. acs.org

Synthesis of Ketones: Tetradecanoyl chloride is a substrate in Friedel-Crafts acylation reactions, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

Formation of Acyl Fluorides: Directly addressing the "hydrofluoride" component of the subject, Tetradecanoyl chloride can be converted to Tetradecanoyl fluoride (B91410). This is achieved through a halogen exchange reaction with a fluoride source, such as anhydrous hydrogen fluoride. acs.org This reaction is part of a general method for preparing acyl fluorides from the more common acyl chlorides. google.comacs.org

Advanced Characterization and Analytical Methodologies in Tetradecanoyl Chloride Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of tetradecanoyl chloride, offering non-destructive and highly detailed information about its chemical structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of tetradecanoyl chloride.

¹H NMR: Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within the molecule. For tetradecanoyl chloride, the spectrum is characterized by distinct signals corresponding to the long aliphatic chain. Key signals include a triplet for the terminal methyl (CH₃) group, a large multiplet for the repeating methylene (B1212753) (-(CH₂)₁₀-) units, a triplet for the methylene group adjacent to the carbonyl (α-CH₂), and another triplet for the β-CH₂ group. The chemical shift of the α-CH₂ protons is significantly downfield due to the electron-withdrawing effect of the acyl chloride group.

¹³C NMR: Carbon-13 NMR (¹³C NMR) complements the proton data by mapping the carbon skeleton. The most notable signal is the carbonyl carbon (C=O) of the acyl chloride, which appears at a characteristic downfield chemical shift. sigmaaldrich.com The spectrum also shows distinct signals for the terminal methyl carbon, the α- and β-carbons, and a cluster of signals for the other methylene carbons in the aliphatic chain. nih.gov Isotope labeling studies, such as with myristoyl-1-¹³C chloride, are used to study reaction mechanisms and for metabolic profiling. sigmaaldrich.com

³¹P NMR: While not used for direct analysis of tetradecanoyl chloride itself, Phosphorus-31 NMR (³¹P NMR) is highly relevant in the context of its synthesis and the analysis of related reactions. For instance, when carboxylic acids are converted to acyl chlorides using phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃), ³¹P NMR can be used to monitor the reaction and identify phosphorus-containing byproducts such as phosphonic acid. researchgate.net Furthermore, ³¹P-containing probes are utilized in advanced NMR studies to characterize the acidity of catalytic systems, which can be relevant in reactions involving acyl chlorides. acs.org

Table 1: Typical NMR Chemical Shift Data for Tetradecanoyl Chloride Moiety

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | -CH ₃ (terminal) | ~0.88 (t) |

| -(CH ₂)₁₀- | ~1.2-1.4 (m) | |

| -CH ₂-CH₂COCl (β) | ~1.7 (quintet) | |

| -CH ₂COCl (α) | ~2.89 (t) | |

| ¹³C | -C H₃ (terminal) | ~14 |

| -(C H₂)ₙ- | ~22-34 | |

| -C H₂COCl (α) | ~47 | |

| -C OCl (carbonyl) | ~173 |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of tetradecanoyl chloride and for identifying trace impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, often coupled with liquid chromatography (LC-MS). rsc.org For acyl chlorides, which can be reactive, ESI-MS allows for the determination of the molecular mass by observing protonated molecules ([M+H]⁺) or adducts with ions from the mobile phase (e.g., [M+Na]⁺). dtic.mil By adjusting instrumental parameters like the cone voltage, in-source fragmentation can be induced, providing valuable structural information. dtic.mil The sensitivity of ESI-MS is a significant advantage, enabling the detection of minute quantities of the analyte. dtic.milnih.gov

Quadrupole Time-of-Flight (Q-TOF) LC/MS: This hybrid mass spectrometry technique combines a quadrupole mass analyzer with a time-of-flight mass analyzer. Q-TOF instruments provide high-resolution and accurate mass measurements, which allow for the determination of the elemental formula of tetradecanoyl chloride and its fragments with high confidence. researchgate.net When coupled with liquid chromatography (LC), Q-TOF MS is exceptionally effective for separating the analyte from a complex mixture and providing simultaneous characterization and quantification of fatty acids and related lipid classes in a single run. researchgate.netnih.gov This is particularly useful for purity assessments where structurally similar impurities may be present.

Table 2: Key Ions in Mass Spectrometry of Tetradecanoyl Chloride

| m/z (Mass-to-Charge Ratio) | Ion Identity | Significance |

| 246.8 / 248.8 | [C₁₄H₂₇ClO]⁺ | Molecular ion peak, showing isotopic pattern for Chlorine (~3:1 ratio for ³⁵Cl/³⁷Cl). nist.gov |

| 211 | [M-Cl]⁺ | Loss of the chlorine atom, yielding the tetradecanoyl acylium ion. |

| 41 | [C₃H₅]⁺ | Common fragment from the aliphatic chain. nih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique used to identify functional groups present in a molecule. The FTIR spectrum of tetradecanoyl chloride is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) group of the acyl chloride. nih.gov This peak typically appears at a higher wavenumber (around 1800 cm⁻¹) compared to the carbonyl of the corresponding carboxylic acid (myristic acid) due to the electron-withdrawing nature of the chlorine atom. Another key feature can be the C-Cl stretching vibration, which is expected in the fingerprint region of the spectrum. researchgate.net The absence of a broad O-H stretch (around 3000 cm⁻¹) confirms the conversion from the parent carboxylic acid. researchgate.netnist.gov

Table 3: Characteristic FTIR Absorption Bands for Tetradecanoyl Chloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2925 & ~2855 | C-H stretch (asymmetric & symmetric) | Aliphatic CH₂ and CH₃ |

| ~1800 | C=O stretch | Acyl Chloride (R-COCl) |

| ~1465 | C-H bend | Aliphatic CH₂ |

| ~720 | C-Cl stretch | Chloroalkane |

Note: Peak positions are approximate. Source data from NIST Chemistry WebBook and related literature. researchgate.netnist.gov

Chromatographic Separations and Purity Analysis

Chromatographic methods are essential for separating tetradecanoyl chloride from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

Gas-Liquid Chromatography (GLC), commonly known as Gas Chromatography (GC), is the most frequently used technique for the analysis of fatty acids. ugent.begerli.com However, due to the high reactivity and relatively low volatility of intact acyl chlorides, direct analysis is challenging. ugent.be Therefore, for analyzing the fatty acid component of tetradecanoyl chloride, the compound is typically first derivatized to its more stable and volatile fatty acid methyl ester (FAME), in this case, methyl myristate.

The resulting FAME mixture is then injected into the GC, where it is separated on a long capillary column, often with a polar stationary phase like polyethylene (B3416737) glycol. ugent.begerli.com The separation is based on the chain length and degree of unsaturation of the fatty acids. gerli.com By comparing the retention time of the major peak to that of a known methyl myristate standard, the identity of the C14 backbone can be confirmed. researchgate.net Purity is determined by the relative area of the main peak compared to any other peaks corresponding to different fatty acid chain lengths. This method is highly sensitive, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). mdpi.com

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), offer powerful alternatives for purity analysis, especially for less volatile or thermally sensitive compounds. researchgate.net

HPLC: The direct analysis of highly reactive acyl chlorides by HPLC is challenging. nih.gov A common strategy involves pre-column derivatization, where the acyl chloride is reacted with a reagent to form a stable, UV-active derivative. nih.gov For instance, reacting tetradecanoyl chloride with an amine or alcohol produces a corresponding amide or ester that is less reactive and can be easily separated using reversed-phase HPLC. aocs.org In reversed-phase HPLC, separation occurs based on hydrophobicity on a C18 column, with elution typically using a mobile phase of acetonitrile (B52724) and water. aocs.orghplc.eu This approach allows for the quantification of the main compound and the detection of non-volatile impurities.

Ultra HPLC-MS (UPLC-MS): Coupling UHPLC with mass spectrometry combines the high-resolution separation of UPLC with the sensitive and specific detection of MS. nih.gov This technique is ideal for the trace-level determination of impurities. nih.gov The use of UPLC allows for faster analysis times and better separation efficiency compared to conventional HPLC. sigmaaldrich.com When coupled to a sensitive mass spectrometer (such as a triple quadrupole or Q-TOF), the method can achieve extremely low limits of detection and quantification, making it suitable for identifying potential genotoxic impurities that may arise during the synthesis of or from the degradation of tetradecanoyl chloride. nih.govresearchgate.net

Micellar Electrokinetic Chromatography (MEKC) for Amino Acid Analysis

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a modification of capillary electrophoresis (CE). wikipedia.org It is uniquely suited for the analysis of both charged and neutral molecules by partitioning analytes between a pseudo-stationary phase, composed of micelles, and a surrounding aqueous buffer mobile phase. wikipedia.org The most commonly used surfactant for creating the micelles is Sodium Dodecyl Sulfate (B86663) (SDS). wikipedia.org

In the context of amino acid analysis, MEKC provides a high-resolution separation platform. However, since many amino acids are structurally similar and may lack a strong chromophore for UV detection, a chemical derivatization step is often necessary prior to analysis. nih.gov This process involves reacting the amino acids with a labeling agent to create derivatives with enhanced detectability and improved chromatographic separation.

While direct studies citing tetradecanoyl chloride as a derivatizing agent for MEKC are not prominent, the principle can be understood from analogous methods. Acyl chlorides are effective for derivatizing the primary or secondary amine groups of amino acids. For instance, research has shown successful derivatization of amino acids with (2-naphthoxy)acetyl chloride for MEKC analysis. nih.gov A similar reaction with tetradecanoyl chloride would attach the long C14 alkyl chain to the amino acid. This modification would drastically increase the hydrophobicity of the amino acid derivative, leading to a strong interaction with the hydrophobic core of the SDS micelles in the MEKC system. This differential partitioning between the micelles and the aqueous buffer, based on the specific structure of the original amino acid, would enable their separation and quantification. The detection limits for such derivatized amino acids are typically in the low micromolar range. nih.gov

Table 1: Principles of MEKC for Derivatized Amino Acid Analysis

| Parameter | Description | Relevance in Tetradecanoyl Chloride Context |

|---|---|---|

| Separation Principle | Differential partitioning of analytes between an aqueous mobile phase and a micellar pseudo-stationary phase under an electric field. wikipedia.org | Tetradecanoyl-derivatized amino acids would partition strongly into the hydrophobic micelle core, allowing separation based on hydrophobicity. |

| Mobile Phase | An aqueous buffer solution (e.g., borate (B1201080) buffer) containing a surfactant (e.g., SDS) above its critical micelle concentration. wikipedia.org | The choice of buffer and surfactant concentration is critical for optimizing the separation window. nih.gov |

| Derivatization Role | To increase the hydrophobicity and add a UV-active chromophore to the amino acids for enhanced separation and detection. nih.gov | Tetradecanoyl chloride acts as a hydrophobicity tag, making analytes suitable for partitioning into the micelle phase. |

| Detection | Typically UV-Vis spectrophotometry at a specific wavelength. nih.gov | The acyl chloride group itself or a secondary tag would be required for sensitive UV detection. |

Techniques for Analyzing Material Properties and Surface Phenomena

Modification of surfaces with tetradecanoyl chloride can impart significant changes to material properties, particularly thermal stability and wettability. Specialized techniques are employed to quantify these changes.

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of materials. It functions by continuously measuring the mass of a sample as it is heated over a specific temperature range in a controlled atmosphere. The resulting data, a TGA curve, plots the percentage of weight loss against temperature, revealing the degradation profile of the material.

When a substrate is functionalized with a layer of tetradecanoyl chloride, TGA can be used to determine the thermal stability of the grafted organic monolayer. The analysis would typically show a multi-stage degradation process. The initial, low-temperature weight loss might be attributed to the desorption of physically adsorbed water. The key feature would be a distinct weight loss step at a higher temperature, corresponding to the thermal decomposition of the covalently bound tetradecanoyl groups. The temperature at which this degradation begins (the onset temperature) and the total percentage of weight lost in this step provide quantitative measures of the thermal stability and grafting density of the surface modification.

Table 2: Illustrative TGA Data for a Tetradecanoyl Chloride-Modified Surface

| Material | Onset Degradation Temp. (°C) | Temperature of Max. Weight Loss (°C) | Total Weight Loss in Degradation Step (%) |

|---|---|---|---|

| Unmodified Substrate | > 500 | - | < 1% up to 500°C |

Note: Data are illustrative and depend on the substrate and grafting density.

Dynamic contact angle measurements are a primary method for characterizing the hydrophobicity and surface energy of a modified material. biolinscientific.com This technique involves measuring the contact angle of a liquid droplet, typically water, as the three-phase (solid-liquid-gas) boundary is advanced or receded across the surface. biolinscientific.comtemple.edu This yields the advancing contact angle (θ_adv) and the receding contact angle (θ_rec). The difference between these two values is the contact angle hysteresis, which provides information on surface heterogeneity and roughness. biolinscientific.com

The functionalization of a hydrophilic surface (e.g., metal oxide, glass, or cellulose) with tetradecanoyl chloride replaces surface hydroxyl groups with long, nonpolar C14 alkyl chains. This transformation drastically reduces the surface energy, causing the surface to become highly hydrophobic. Consequently, the water contact angle increases significantly. Research on similar long-chain modifications shows that the water contact angle can be increased to well above 90°, indicating a transition from a hydrophilic to a hydrophobic state. temple.eduresearchgate.net Dynamic measurements provide a more complete picture of the wetting behavior than a single static measurement. biolinscientific.com

Table 3: Dynamic Contact Angle Data for Water on a Modified Surface

| Surface Type | Advancing Angle (θ_adv) | Receding Angle (θ_rec) | Contact Angle Hysteresis | Surface Property |

|---|---|---|---|---|

| Unmodified Hydrophilic Substrate | ~30° | ~10° | ~20° | Hydrophilic |

Note: Values are representative and can vary based on the specific substrate and modification quality.

Electrochemical techniques are paramount for evaluating the effectiveness of protective coatings against corrosion. researchgate.net When tetradecanoyl chloride is used to form a self-assembled monolayer (SAM) on a metal surface, it creates a dense, hydrophobic barrier that can significantly inhibit corrosion.

Potentiodynamic Polarization is a direct current (DC) technique used to accelerate corrosion and determine key corrosion parameters. numberanalytics.comgamry.com The potential of the metal sample (the working electrode) is scanned, and the resulting current is measured. gamry.com The resulting plot, known as a Tafel plot, can be analyzed to determine the corrosion potential (E_corr) and, most importantly, the corrosion current density (i_corr). numberanalytics.com A lower i_corr value signifies a lower corrosion rate and thus better protection by the coating. researchgate.net The inhibition efficiency (IE%) can be calculated from the i_corr values of the uncoated and coated samples.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive alternating current (AC) technique that provides detailed information about the corrosion mechanism and the barrier properties of the coating. nih.govyoutube.com A small amplitude AC potential is applied over a wide range of frequencies, and the impedance response is measured. The data is often visualized in a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. youtube.com For a coated metal, a large semicircle in the Nyquist plot indicates a high charge transfer resistance (R_ct), which is the resistance to the electrochemical corrosion reactions at the metal-electrolyte interface. researchgate.net A higher R_ct value directly correlates with better corrosion protection. The data is fitted to an equivalent electrical circuit (EEC) to model the physical processes occurring at the interface. researchgate.net

Table 4: Comparative Electrochemical Data for Corrosion Inhibition

| Sample | E_corr (mV vs. Ag/AgCl) | i_corr (A/cm²) | R_ct (kΩ·cm²) | Inhibition Efficiency (IE%) |

|---|---|---|---|---|

| Bare Steel in 3.5% NaCl | -650 | 5.0 x 10⁻⁵ | 0.5 | - |

Note: Data are representative examples derived from typical results for SAM-protected steel in saline solutions. researchgate.netmdpi.com

Biophysical and Mechanistic Characterization Techniques

Understanding the interaction of the tetradecanoyl group with biological macromolecules, particularly proteins, requires sophisticated computational methods. These techniques provide atomic-level insights that are often inaccessible through experimental means alone.

When tetradecanoyl chloride reacts with a protein, it typically forms a covalent bond with an N-terminal glycine (B1666218) residue, a process known as N-myristoylation. The chloride ion is eliminated, and the tetradecanoyl (or myristoyl) group becomes the functional ligand. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how this lipid tail interacts with the protein or its binding partners. nih.govrsc.org

Molecular Docking is a computational method used to predict the binding pose of a ligand within a protein's binding site. nih.gov It uses scoring functions to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. nih.gov In the context of a myristoylated protein, docking could be used to predict how the myristoyl group might anchor itself into a hydrophobic pocket, either within the same protein or in an interacting protein.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular interactions over time. uni-muenchen.de After a ligand is docked, an MD simulation is run to assess the stability of the protein-ligand complex and to observe its conformational changes in a simulated physiological environment. mdpi.com Analysis of the MD trajectory can reveal:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored over time. A stable, low RMSD value indicates a stable binding pose.

Key Interacting Residues: Simulations can identify the specific amino acid residues that form significant non-covalent interactions (e.g., hydrophobic, van der Waals) with the tetradecanoyl chain.

Conformational Changes: The Root Mean Square Fluctuation (RMSF) can be calculated for each residue to identify regions of the protein that gain or lose flexibility upon ligand binding. mdpi.com These simulations are crucial for understanding the mechanistic role of myristoylation in protein function, such as mediating protein-membrane or protein-protein interactions. nih.gov

Table 5: Typical Output from a Molecular Simulation of a Tetradecanoyl-Protein Interaction

| Analysis Type | Parameter | Typical Finding/Value | Significance |

|---|---|---|---|

| Molecular Docking | Binding Energy | -7 to -12 kcal/mol | Predicts the thermodynamic favorability of the myristoyl group binding to a hydrophobic pocket. nih.gov |

| MD Simulation | RMSD of Ligand | < 3 Å (after equilibration) | Indicates the ligand remains stably bound in its predicted pose throughout the simulation. |

| MD Simulation | Key Interacting Residues | Leu, Val, Ile, Phe | Identifies the specific hydrophobic amino acids that form the binding pocket for the alkyl chain. |

| MD Simulation | RMSF Change | Decreased fluctuation in a binding loop | Shows that ligand binding can stabilize flexible regions of the protein, potentially allosterically affecting its function. mdpi.com |

Table 6: List of Compounds

| Compound Name |

|---|

| Tetradecanoyl chloride |

| Sodium Dodecyl Sulfate (SDS) |

| (2-naphthoxy)acetyl chloride |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Enzymatic Hydrolysis

The enzymatic hydrolysis of acyl chlorides is a fundamental reaction in various biological and industrial processes. Understanding the precise mechanism at an atomic level is crucial for enzyme engineering and inhibitor design. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have emerged as a powerful tool for elucidating the complex chemical transformations that occur within an enzyme's active site. nih.govnih.govsci-hub.se

In a QM/MM simulation of the enzymatic hydrolysis of a substrate like tetradecanoyl chloride, the system is partitioned into two regions. The QM region, which is treated with a high level of quantum mechanical theory (e.g., Density Functional Theory - DFT), typically includes the acyl chloride substrate and the key amino acid residues of the enzyme's active site directly involved in bond-breaking and bond-forming events. youtube.comfz-juelich.de This would involve the catalytic triad (B1167595) (e.g., Ser-His-Asp) of a hydrolase. The remainder of the enzyme and the surrounding solvent molecules are treated with a classical molecular mechanics (MM) force field. nih.govfz-juelich.de This hybrid approach allows for the accurate modeling of the electronic rearrangements of the reaction while still accounting for the influence of the larger protein environment in a computationally feasible manner. fz-juelich.de

The primary goal of these simulations is to map the potential energy surface of the reaction and identify the transition state(s) and intermediates. sci-hub.se This allows for the calculation of the activation energy barrier (ΔG‡), which is a key determinant of the reaction rate. nih.govyoutube.com For the hydrolysis of tetradecanoyl chloride, the reaction would likely proceed through a tetrahedral intermediate, formed by the nucleophilic attack of a serine residue on the carbonyl carbon of the acyl chloride. The simulation can track the changes in bond lengths, angles, and atomic charges throughout this process. rsc.org

By running the simulations under different conditions or with mutated enzyme forms, researchers can probe the role of individual amino acid residues in catalysis and stability. youtube.com For instance, simulations can quantify the electrostatic stabilization provided by the oxyanion hole to the negatively charged tetrahedral intermediate.

Table 1: Representative Parameters for a QM/MM Simulation of Enzymatic Hydrolysis

| Parameter | Description | Typical Value/Method |

| QM Region | Atoms treated with quantum mechanics. | Substrate (Tetradecanoyl Chloride), Catalytic Residues (e.g., Ser, His, Asp) |

| QM Method | Level of theory for the QM region. | DFT (e.g., B3LYP), Semi-empirical (e.g., PM3) nih.gov |

| Basis Set | Mathematical functions describing atomic orbitals. | 6-31G(d,p) or higher |

| MM Region | Atoms treated with classical mechanics. | Remainder of the enzyme, solvent (water) |

| MM Force Field | Potential energy function for the MM region. | AMBER, CHARMM, OPLS-AA nih.gov |

| Boundary | Treatment of the interface between QM and MM regions. | Link atom scheme nih.gov |

| Simulation Type | Method for exploring the potential energy surface. | Potential of Mean Force (PMF), Umbrella Sampling youtube.com |

| System Size | Total number of atoms in the simulation. | 10,000 - 100,000 atoms fz-juelich.de |

This table is illustrative and specific parameters would be chosen based on the enzyme system and computational resources.

Small-Angle X-ray Scattering (SAXS) for Self-Assembly Structures

Tetradecanoyl chloride, as an amphiphilic molecule with a long hydrophobic alkyl chain and a polar acyl chloride headgroup, can self-assemble into various ordered structures in solution, most commonly micelles. researchgate.net Small-Angle X-ray Scattering (SAXS) is a powerful and non-destructive technique used to characterize the size, shape, and arrangement of these nanoscale assemblies in their native solution state. researchgate.netnih.govmst.or.jp

In a SAXS experiment, a collimated beam of X-rays is passed through the sample solution, and the scattered X-rays are detected at very small angles (typically < 10°). mst.or.jp The resulting scattering pattern is a function of the electron density contrast between the self-assembled particles and the surrounding solvent. mpg.de Analysis of the scattering curve, I(q) versus q (where q is the scattering vector), provides a wealth of structural information. walshmedicalmedia.com

For a solution of tetradecanoyl chloride micelles, the key information extracted from SAXS data includes:

Aggregation Number (Nagg): By determining the molecular weight of the micelle from the forward scattering intensity (I(0)), and knowing the molecular weight of a single tetradecanoyl chloride molecule, the number of monomers per micelle can be calculated. nih.gov

Inter-particle Interactions: At higher concentrations, a "structure factor" peak may appear in the scattering data, providing information about the spatial arrangement and interactions between neighboring micelles. researchgate.net

Table 2: Illustrative SAXS Data for Tetradecanoyl Chloride Micelles

| Structural Parameter | Description | Example Value |

| Radius of Gyration (Rg) | A measure of the overall size of the scattering particle. | 18 - 22 Å |

| Core Radius (Rcore) | The radius of the hydrophobic core of the micelle. | 14 - 17 Å |

| Shell Thickness (tshell) | The thickness of the hydrated polar headgroup region. | 4 - 5 Å |

| Aggregation Number (Nagg) | The number of monomers per micelle. | 50 - 80 |

| d-spacing | The characteristic distance between lamellar layers, if formed. | 35 - 40 Å acs.org |

These values are representative for a long-chain surfactant and would vary with concentration, temperature, and solvent conditions.

By performing time-resolved SAXS (TR-SAXS), it is also possible to study the kinetics of micelle formation or the structural response of the self-assembled system to external stimuli such as changes in temperature or pH. aiche.org This provides dynamic information that complements the static picture obtained from a standard SAXS experiment.

Theoretical and Computational Chemistry of Tetradecanoyl Chloride and Its Derivatives

Computational Modeling of Ligand-Receptor Interactions and Binding Modes

Key research findings from computational studies on related systems indicate that:

Binding Pose Orientation: The orientation of a ligand in a binding site is often governed by electrostatic interactions, such as salt bridges between charged groups on the ligand and receptor residues like arginine and glutamate. nih.gov

Hydrophobic Interactions: The long alkyl chain of the tetradecanoyl group plays a significant role in binding affinity through van der Waals and hydrophobic interactions within nonpolar pockets of a receptor.

Conformational Changes: Simulations can reveal conformational changes in both the ligand and the receptor upon binding, which is critical for understanding the mechanism of activation or inhibition. nih.gov

Modeling Complex Systems: Computer modeling allows for the study of a wide range of structurally varied compounds, which would be time-consuming and laborious to synthesize and test in a lab. nih.gov Neural networks and other machine learning approaches are increasingly used alongside MD simulations to improve the accuracy of binding energy predictions. nih.gov

Table 1: Computational Methods in Ligand-Receptor Interaction Studies

| Computational Method | Primary Application for Tetradecanoyl Derivatives | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicting the preferred binding orientation of a myristoylated ligand within a receptor's active site. | Binding pose, scoring functions to estimate affinity, identification of key interacting residues. ai-mrc.com |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-receptor complex over time in a solvated environment. | Stability of binding, conformational changes, role of water molecules, free energy of binding. nih.gov |

| Homology Modeling | Constructing a 3D model of a target receptor when its experimental structure is unknown. | Provides a structural basis for subsequent docking and MD studies. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and reactivity of tetradecanoyl chloride. These methods provide a detailed understanding of the molecule's properties based on the principles of quantum mechanics. molcas.org

For tetradecanoyl chloride, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are used to analyze its reactivity. The key feature of an acyl chloride is the highly electrophilic carbonyl carbon, which is the primary site for nucleophilic attack. Quantum chemical methods can quantify this reactivity by calculating parameters such as:

Atomic Charges: Determining the partial charges on each atom, which highlights the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen.

Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For an electrophile like tetradecanoyl chloride, the LUMO is typically centered on the carbonyl group, indicating where a nucleophile will attack.

Electrostatic Potential Maps: Visualizing the electron density distribution to identify electron-rich and electron-poor regions of the molecule, further confirming the reactive sites.

These calculations are fundamental for understanding why tetradecanoyl chloride readily undergoes reactions such as hydrolysis, esterification, and amidation. chemguide.co.uk

Simulation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry provides powerful tools to simulate the step-by-step mechanisms of reactions involving tetradecanoyl chloride. The most common reaction is nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile. chemguide.co.uksavemyexams.com

DFT calculations are used to model the transition states and intermediates along the reaction pathway. For example, in the reaction with an alcohol (esterification) or an amine (amidation), the simulation would typically show:

Nucleophilic Attack: The nucleophile (e.g., the oxygen from an alcohol or the nitrogen from an amine) attacks the electrophilic carbonyl carbon.

Formation of a Tetrahedral Intermediate: A short-lived intermediate is formed where the carbonyl carbon is bonded to the chlorine, the oxygen, the R-group, and the incoming nucleophile.

Leaving Group Departure: The carbonyl double bond reforms, and the chloride ion is expelled as the leaving group.

These simulations can also elucidate the role of catalysts. In many acylation reactions, a base like pyridine (B92270) or triethylamine (B128534) (TEA) is added. chemistrysteps.com Computational models can show how the base deprotonates the nucleophile or the intermediate, thereby lowering the activation energy and accelerating the reaction. chemistrysteps.comresearchgate.net Studying these pathways helps in optimizing reaction conditions for the synthesis of various tetradecanoyl derivatives.

Prediction of Free Binding Energies and Structure-Activity Relationship Correlations

A major goal of computational chemistry in drug discovery and materials science is the accurate prediction of binding free energies. nih.gov For derivatives of tetradecanoyl chloride, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for estimating the binding affinity between a ligand and its receptor. nih.gov

The MM/GBSA approach calculates the binding free energy by considering various energy components:

Gas-phase Molecular Mechanics Energy (ΔE_MM): Includes van der Waals (ΔE_vdW) and electrostatic (ΔE_ele) interaction energies. nih.gov

Solvation Free Energy (ΔG_solv): This term is composed of a polar component, calculated using a Generalized Born (GB) model, and a nonpolar component, often estimated from the solvent-accessible surface area (SASA). nih.gov

These predicted energies are then used to establish Structure-Activity Relationships (SAR). For example, by systematically modifying the structure of a myristoylated compound in silico and calculating the corresponding binding energies, researchers can identify which structural features are crucial for potent bioactivity. This can guide the synthesis of more effective molecules, such as by correlating the length and branching of the acyl chain with improved therapeutic efficacy.

Analysis of Intermolecular Forces, Including Hydrogen Bonding and Electrostatic Interactions

The physical properties and interactions of tetradecanoyl chloride and its hydrofluoride complex are dictated by the intermolecular forces they can form. khanacademy.org

Tetradecanoyl Chloride: As a standalone molecule, its interactions are dominated by two main forces. Firstly, the long, nonpolar C13H27 alkyl chain gives rise to significant van der Waals dispersion forces . chemguide.co.uk Secondly, the acyl chloride group (-COCl) is polar, leading to dipole-dipole interactions . chemguide.co.uk These forces collectively influence its physical properties, such as its boiling point (250 °C at 100 mmHg). sigmaaldrich.com

Tetradecanoyl chloride;hydrofluoride: In a complex with hydrogen fluoride (B91410) (HF), the intermolecular interactions become much stronger. The highly polar H-F bond and the presence of lone pairs on the fluorine and the carbonyl oxygen of tetradecanoyl chloride allow for powerful hydrogen bonding . It is also likely that the strong acid (HF) would protonate the carbonyl oxygen, leading to the formation of an ion pair and thus strong electrostatic (ionic) interactions .

Derivatives: When tetradecanoyl chloride reacts to form derivatives like amides or esters, the nature of the intermolecular forces changes. For example, N-myristoyl amides can act as both hydrogen bond donors (from the N-H group) and acceptors (from the C=O group), significantly altering their interaction profiles and solubility compared to the parent acyl chloride.

Table 2: Dominant Intermolecular Forces in Tetradecanoyl Chloride and Related Compounds

| Compound/Complex | Primary Intermolecular Forces | Structural Basis |

|---|---|---|

| Tetradecanoyl Chloride | Van der Waals dispersion forces, Dipole-dipole interactions | Long nonpolar alkyl chain; polar C=O and C-Cl bonds. chemguide.co.ukkhanacademy.org |

| This compound | Hydrogen bonding, Electrostatic (ionic) interactions | Interaction between HF and the C=O group. |

| N-Myristoyl Amide (Derivative) | Van der Waals forces, Dipole-dipole interactions, Hydrogen bonding | Alkyl chain; polar amide group (C=O, N-H). |

| Myristoyl Ester (Derivative) | Van der Waals forces, Dipole-dipole interactions | Alkyl chain; polar ester group (C=O, C-O-C). |

Solvent-Solute Interaction Models (e.g., Kamlet–Taft Model, Hansen Solubility Parameters, Teas Plot)

To predict and understand the solubility and interaction of tetradecanoyl chloride in various media, several solvent-solute interaction models are employed.

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components:

δD (Dispersion): Energy from van der Waals forces. hansen-solubility.com For tetradecanoyl chloride, this value would be significant due to its long alkyl chain.

δP (Polar): Energy from dipole-dipole interactions. hansen-solubility.com The polar acyl chloride group would contribute to this parameter.

δH (Hydrogen Bonding): Energy from hydrogen bonds. hansen-solubility.com For pure tetradecanoyl chloride, this would be low as it is primarily a hydrogen bond acceptor at the carbonyl oxygen, but not a donor.

The principle of HSP is that "like dissolves like"; substances with similar HSP values are likely to be miscible. nih.govscispace.com This is a powerful tool for selecting appropriate solvents for reactions or formulations involving fatty acid chlorides. hansen-solubility.com

Kamlet–Taft Model: This linear solvation energy relationship (LSER) model uses solvatochromic parameters to quantify the properties of a solvent or a solute in solution. researchgate.net The key parameters are:

α (Alpha): A measure of the solvent's hydrogen bond donating (HBD) acidity. researchgate.netmdpi.com

β (Beta): A measure of the solvent's hydrogen bond accepting (HBA) basicity. researchgate.netmdpi.com

π* (Pi-star): An index of the solvent's dipolarity/polarizability. researchgate.netmdpi.com

Table 3: Solvent-Solute Interaction Parameters

| Model | Parameters | Relevance to Tetradecanoyl Chloride |

|---|---|---|

| Hansen Solubility Parameters (HSP) | δD (Dispersion) | High, due to the long C13H27 alkyl chain. nih.gov |

| δP (Polar) | Moderate, due to the polar -COCl group. nih.gov | |

| δH (Hydrogen Bonding) | Low, acts as an acceptor but not a donor. nih.gov | |

| Kamlet–Taft Parameters | α (H-bond acidity) | Effectively zero, as it lacks acidic protons. researchgate.net |

| β (H-bond basicity) | Moderate, due to lone pairs on the carbonyl oxygen. researchgate.net | |

| π* (Dipolarity/Polarizability) | Reflects the polarity of the acyl chloride group and the polarizability of the molecule. researchgate.net |

Future Directions and Emerging Research Avenues

The long-chain fatty acyl chloride, tetradecanoyl chloride, is a pivotal chemical intermediate with significant applications across various scientific and industrial domains. evitachem.comchemimpex.com As researchers continue to explore its potential, several key areas of future investigation are emerging. These avenues promise to unlock novel applications, enhance sustainability, and deepen our understanding of its chemical and biological roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.